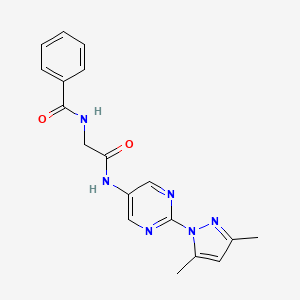

N-(2-((2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)amino)-2-oxoethyl)benzamide

Description

Properties

IUPAC Name |

N-[2-[[2-(3,5-dimethylpyrazol-1-yl)pyrimidin-5-yl]amino]-2-oxoethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N6O2/c1-12-8-13(2)24(23-12)18-20-9-15(10-21-18)22-16(25)11-19-17(26)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,19,26)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISAFDFQHUNSDJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC=C(C=N2)NC(=O)CNC(=O)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound N-(2-((2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)amino)-2-oxoethyl)benzamide represents a novel class of biologically active molecules with potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 344.38 g/mol. The compound features a benzamide moiety linked to a pyrimidine and pyrazole structure, which are known for their diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors involved in various signaling pathways. The presence of the pyrazole and pyrimidine rings facilitates hydrogen bonding and π-π interactions, enhancing binding affinity to target sites.

Pharmacological Effects

- Anticancer Activity : Preliminary studies suggest that the compound exhibits significant anticancer properties by inhibiting the proliferation of cancer cell lines. The mechanism involves modulation of androgen receptors (AR), which are crucial in the development of prostate cancer. In vitro assays demonstrated that the compound effectively reduced AR activity in overexpressing cell lines .

- Anti-inflammatory Properties : The compound has shown potential in reducing inflammatory markers in various models. This effect may be mediated through the inhibition of pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases .

- Antimicrobial Activity : Research indicates that derivatives similar to this compound possess antimicrobial properties, potentially making them suitable for developing new antibiotics .

Data Summary Table

Case Study 1: Anticancer Efficacy

A study conducted on LNCaP prostate cancer cells demonstrated that treatment with this compound resulted in a 70% reduction in cell viability compared to untreated controls. The compound's mechanism was linked to AR antagonism, highlighting its potential as a therapeutic agent for AR-dependent cancers.

Case Study 2: Anti-inflammatory Effects

In a murine model of acute inflammation, administration of the compound led to a significant decrease in edema and leukocyte infiltration at the site of inflammation. Histological analysis confirmed reduced inflammatory cell counts, supporting its role as an anti-inflammatory agent.

Scientific Research Applications

Molecular Formula

- Molecular Formula : CHNO

- Molecular Weight : 286.33 g/mol

Medicinal Chemistry

N-(2-((2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)amino)-2-oxoethyl)benzamide has been investigated for its potential as an anticancer agent. Its structural components allow for interactions with various enzymes and receptors implicated in cancer progression.

Case Study: Antitumor Activity

In a study focusing on pyrazolo[1,5-a]pyrimidine derivatives, compounds similar to this compound exhibited significant cytotoxicity against cancer cell lines. The mechanism of action was linked to the inhibition of specific kinases involved in tumor growth and survival pathways .

Enzyme Inhibition

Research has indicated that the compound may act as an inhibitor for various enzymes, including kinases and proteases. This property is crucial for developing targeted therapies in cancer treatment.

Example of Enzyme Interaction

A derivative of the compound was shown to inhibit RET kinase activity effectively, which is involved in several cancers. This inhibition was confirmed through ELISA-based assays demonstrating moderate to high potency .

Fluorescent Probes

The structural characteristics of this compound suggest its potential use as a fluorescent probe in biochemical assays. Pyrazolo[1,5-a]pyrimidines have been explored for their photophysical properties, making them suitable for applications in imaging and diagnostics .

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthesis can be outlined as follows:

- Formation of the Pyrazole Ring : Starting from 3,5-dimethylpyrazole.

- Pyrimidine Coupling : Reacting the pyrazole derivative with appropriate halides or amines to form the pyrimidine structure.

- Benzamide Formation : Using coupling reactions to attach the benzamide moiety.

Summary Table of Synthesis Steps

| Step | Reaction Type | Key Reagents | Yield |

|---|---|---|---|

| 1 | Cyclization | 3,5-dimethylpyrazole + acid chlorides | High |

| 2 | Coupling | Pyrazole derivative + amines | Moderate |

| 3 | Final coupling | Benzoyl chloride + amine | High |

Comparison with Similar Compounds

Core Structural Differences

The compound’s key distinction lies in its pyrimidine-pyrazole hybrid scaffold. Below is a comparison with analogs from the evidence:

Functional Group Analysis

- Pyrimidine-Pyrazole Hybrid : The dimethylpyrazole group may enhance metabolic stability compared to unsubstituted pyrazoles. Pyrimidines are often used in kinase inhibitors (e.g., imatinib analogs) .

- Thienylmethylthio vs. Pyrazole : Compound ID 15 () replaces the pyrazole with a sulfur-containing thienyl group, likely altering solubility and binding affinity to hydrophobic pockets .

- Benzothiazole vs.

Pharmacokinetic and Physicochemical Properties

While explicit data for the target compound are unavailable, inferences can be drawn from analogs:

- Molecular Weight: The target compound (C₂₀H₂₁N₇O₂) has a molecular weight of ~391.43 g/mol. In contrast, the quinoline derivative (Example 85, ) has a higher MW (591 g/mol) due to its extended piperidine-tetrahydrofuran system .

- LogP: The dimethylpyrazole group may increase lipophilicity compared to the cyano-pyridine (ID 15, LogP ~2.8) or benzothiazole (ID 4, LogP ~3.1) derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.